molecular formula C14H26N2O3 B2640664 tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate CAS No. 2098564-18-0

tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate

Cat. No.: B2640664
CAS No.: 2098564-18-0
M. Wt: 270.373
InChI Key: NAKXVJZOCXPVBD-WDEREUQCSA-N
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Description

tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate: is a synthetic organic compound with the molecular formula C14H26N2O3. It is known for its unique spirocyclic structure, which includes an oxetane moiety. This compound is used as a versatile building block in chemical synthesis, particularly in the preparation of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate typically involves the following steps:

    Formation of the Spirocyclic Oxetane Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic oxetane structure.

    Introduction of the Carbamate Group: The carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate undergoes various chemical reactions, including:

    Acylation: Introduction of acyl groups.

    Alkylation: Addition of alkyl groups.

    Reduction: Reduction of functional groups to simpler forms.

Common Reagents and Conditions

    Acylation: Reagents such as acyl chlorides or anhydrides in the presence of a base.

    Alkylation: Alkyl halides in the presence of a strong base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation can yield acylated derivatives, while reduction can produce simpler alcohols or amines .

Scientific Research Applications

tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate involves its interaction with specific molecular targets. The spirocyclic oxetane moiety is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate
  • This compound

Uniqueness

The uniqueness of this compound lies in its spirocyclic oxetane structure, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of structurally complex and biologically active compounds .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-10-11(16-12(17)19-13(2,3)4)14(9-18-10)5-7-15-8-6-14/h10-11,15H,5-9H2,1-4H3,(H,16,17)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKXVJZOCXPVBD-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCNCC2)CO1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCNCC2)CO1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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